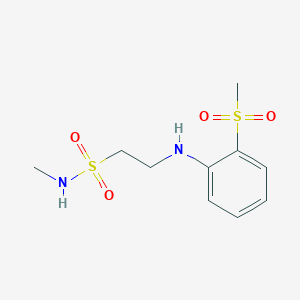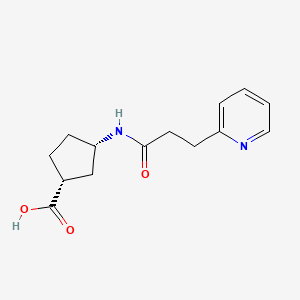
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide, also known as MSEA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonamide compounds and has been shown to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs by this compound leads to the upregulation of genes that are involved in apoptosis and downregulation of genes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess anti-oxidant activity and inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide has several advantages for lab experiments. It is easy to synthesize and has been shown to possess various biochemical and physiological effects. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to possess cytotoxicity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in some studies.
Future Directions
There are several future directions for the study of N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide. One potential direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of more potent and selective HDAC inhibitors. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. In addition, the development of more efficient synthesis methods for this compound may facilitate its use in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It possesses anti-inflammatory, anti-tumor, and anti-angiogenic activities and has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the investigation of its mechanism of action and potential therapeutic applications.
Synthesis Methods
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide can be synthesized using a simple method. The starting material for this synthesis is 2-chloro-N-methyl ethanesulfonamide, which is reacted with 2-methylsulfonylaniline in the presence of a base to obtain this compound. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained in good yield.
Scientific Research Applications
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide has been widely used in scientific research due to its unique properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Properties
IUPAC Name |
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-11-18(15,16)8-7-12-9-5-3-4-6-10(9)17(2,13)14/h3-6,11-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDABVVLZXRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC1=CC=CC=C1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)



![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)
![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)
